2-{[(1-Benzyl-1H-imidazol-2-yl)sulfanyl]methyl}benzoic acid
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Overview
Description
2-{[(1-Benzyl-1H-imidazol-2-yl)sulfanyl]methyl}benzoic acid is a complex organic compound featuring an imidazole ring, a benzyl group, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(1-Benzyl-1H-imidazol-2-yl)sulfanyl]methyl}benzoic acid typically involves multiple stepsThe reaction conditions often require the use of catalysts and specific solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
2-{[(1-Benzyl-1H-imidazol-2-yl)sulfanyl]methyl}benzoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone derivative, while substitution could introduce new functional groups such as halides or alkyl groups .
Scientific Research Applications
2-{[(1-Benzyl-1H-imidazol-2-yl)sulfanyl]methyl}benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and protein binding.
Industry: It can be used in the production of advanced materials with specific properties .
Mechanism of Action
The mechanism by which 2-{[(1-Benzyl-1H-imidazol-2-yl)sulfanyl]methyl}benzoic acid exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions, while the benzyl and benzoic acid groups can interact with hydrophobic and hydrophilic regions of proteins, respectively. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-Imidazol-2-yl)benzoic acid
- 2-Alkylthio-1-benzylimidazole-5-carboxylic acid
- 4-[(1H-Benzimidazol-2-yl)methyl]benzoic acid
Uniqueness
What sets 2-{[(1-Benzyl-1H-imidazol-2-yl)sulfanyl]methyl}benzoic acid apart from these similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the sulfanyl group, in particular, can significantly influence its reactivity and interaction with biological targets .
Properties
CAS No. |
647849-63-6 |
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Molecular Formula |
C18H16N2O2S |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
2-[(1-benzylimidazol-2-yl)sulfanylmethyl]benzoic acid |
InChI |
InChI=1S/C18H16N2O2S/c21-17(22)16-9-5-4-8-15(16)13-23-18-19-10-11-20(18)12-14-6-2-1-3-7-14/h1-11H,12-13H2,(H,21,22) |
InChI Key |
ZFLSGKUSZDKTGR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CN=C2SCC3=CC=CC=C3C(=O)O |
Origin of Product |
United States |
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